molecular formula C9H9NO B11921456 7,8-Dihydroisoquinolin-6(5H)-one

7,8-Dihydroisoquinolin-6(5H)-one

Cat. No.: B11921456
M. Wt: 147.17 g/mol
InChI Key: OJCBWFBTZRFGIQ-UHFFFAOYSA-N
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Description

7,8-Dihydroisoquinolin-6(5H)-one is a heterocyclic organic compound that belongs to the isoquinoline family It is characterized by a fused ring system consisting of a benzene ring and a nitrogen-containing six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroisoquinolin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system. The reaction conditions often include:

    Catalyst: Acidic conditions (e.g., hydrochloric acid or sulfuric acid)

    Temperature: Moderate heating (e.g., 60-80°C)

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions or other cyclization methods. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dihydroisoquinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion to isoquinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring or nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products:

    Oxidation: Isoquinoline derivatives

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Halogenated isoquinoline derivatives

Scientific Research Applications

7,8-Dihydroisoquinolin-6(5H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-Dihydroisoquinolin-6(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms for each application.

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar ring structure but lacking the dihydro and ketone functionalities.

    Tetrahydroisoquinoline: A fully reduced form with additional hydrogen atoms.

    Quinoline: A related heterocyclic compound with a nitrogen atom in a different position.

Uniqueness: 7,8-Dihydroisoquinolin-6(5H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7,8-dihydro-5H-isoquinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCBWFBTZRFGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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